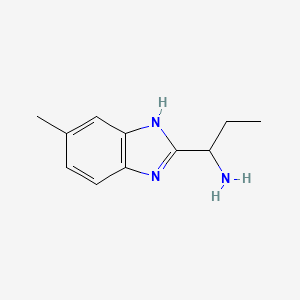

1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine

Descripción general

Descripción

1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine is a chemical compound characterized by a benzimidazole ring substituted with a methyl group at the 5-position and a propan-1-amine group at the 2-position. This compound is part of the broader class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Métodos De Preparación

The synthesis of 1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine typically involves the following steps:

Formation of the Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as formic acid or acetic acid, under acidic conditions to form the benzimidazole core.

Substitution at the 5-Position:

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Análisis De Reacciones Químicas

1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing for the introduction of various substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine has garnered attention for its potential as a therapeutic agent. Research indicates that benzimidazole derivatives exhibit antimicrobial, antiviral, and anticancer properties. Specifically, this compound has been investigated for its ability to inhibit various biological targets, including enzymes and receptors involved in disease processes.

Antiviral Activity

Recent studies have shown that compounds similar to this compound can inhibit RNA polymerase II, an essential enzyme for viral replication. This suggests potential applications in developing antiviral therapies against RNA viruses.

Anti-inflammatory Effects

Some derivatives have demonstrated the ability to inhibit inflammatory pathways by blocking specific enzymes involved in inflammatory responses. This property highlights their utility in treating inflammatory diseases and conditions related to chronic inflammation.

Biological Studies

Biological Interaction Probes

The compound serves as a valuable probe in biological studies aimed at understanding the interactions of benzimidazole derivatives with various biological targets. Its structural characteristics allow it to engage with multiple receptors and enzymes, making it a subject of extensive research in pharmacology.

Material Science

Development of Novel Materials

In material science, this compound is explored for its potential use in developing organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties of benzimidazole derivatives make them suitable candidates for these applications.

Industrial Applications

Synthesis of Complex Molecules

This compound is utilized as an intermediate in the synthesis of other complex molecules and pharmaceuticals. Its chemical reactivity allows for various transformations that can lead to the production of valuable chemical entities used in drug development and agrochemicals.

Case Studies

Several case studies have investigated the pharmacological properties of benzimidazole derivatives:

| Study Focus | Findings |

|---|---|

| Antiviral Activity | Compounds similar to this compound exhibit efficacy against RNA viruses by inhibiting RNA polymerase II. |

| Anti-inflammatory Effects | Derivatives have been reported to inhibit specific enzymes involved in inflammatory pathways, showcasing their potential in treating inflammatory diseases. |

Research Findings

Recent literature emphasizes the diverse biological activity of benzimidazole derivatives. The compound's molecular structure contributes to its interaction with various biological targets, making it a promising candidate for further research in medicinal chemistry and related fields.

Mecanismo De Acción

The mechanism of action of 1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring structure allows for strong binding interactions with these targets, leading to inhibition or modulation of their activity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine can be compared with other benzimidazole derivatives, such as:

2-Methylbenzimidazole: Lacks the propan-1-amine group, resulting in different biological activity and applications.

5,6-Dimethylbenzimidazole: Contains additional methyl groups, which may alter its binding affinity and specificity for biological targets.

Benzimidazole: The parent compound, which serves as the core structure for various derivatives with diverse biological activities

Actividad Biológica

1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine is a benzimidazole derivative noted for its diverse biological activities. This compound, with the molecular formula C12H17N3 and a molecular weight of 203.29 g/mol, features a benzimidazole ring known for its therapeutic potential across various medical fields. The structural characteristics of this compound allow it to interact with multiple biological targets, making it a subject of extensive research in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves reactions characteristic of benzimidazole derivatives. Common methods include:

- N-Alkylation Reactions : Utilizing ketonic Mannich bases to modify the benzimidazole structure, enhancing its biological properties .

- Reactions with Amines : The compound can be synthesized by reacting o-phenylenediamine with glycine or other amines under specific conditions.

Biological Activities

The biological activities of this compound are extensive, as highlighted in recent studies:

Antimicrobial Properties

Benzimidazole derivatives, including this compound, exhibit significant antimicrobial effects. They have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Cytotoxic Effects

Research indicates that this compound demonstrates cytotoxicity against cancer cell lines. This suggests its potential as an anticancer agent. A study showed that derivatives with methyl groups enhance the viability reduction in cancer cells compared to non-methylated analogs .

The electron-rich nature of the benzimidazole ring facilitates interactions with enzymes and receptors through non-covalent bonding. For instance, certain substituted benzimidazoles have been found to inhibit ergosterol biosynthesis in fungi at low concentrations, indicating their potential as antifungal agents .

Case Studies

Several case studies have explored the pharmacological properties of benzimidazole derivatives:

- Antiviral Activity : Compounds similar to this compound have shown efficacy against RNA viruses by inhibiting RNA polymerase II, which is crucial for viral replication .

- Anti-inflammatory Effects : Some derivatives have been reported to inhibit inflammatory pathways by blocking specific enzymes involved in inflammatory responses, showcasing their utility in treating inflammatory diseases .

Research Findings

Recent literature has documented various findings related to the biological activity of benzimidazole derivatives:

Propiedades

IUPAC Name |

1-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-3-8(12)11-13-9-5-4-7(2)6-10(9)14-11/h4-6,8H,3,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUIXCLRTQDOOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=C(N1)C=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656079 | |

| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-85-2 | |

| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.